molecular formula C8H14ClN3O B1145858 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine CAS No. 1249309-88-3

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine

Cat. No. B1145858
M. Wt: 203.66926
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine and related 1,3,4-oxadiazole derivatives typically involves cyclodehydration or oxidative cyclization reactions. Cyclization of N,N'-diacylhydrazines is a common approach for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, employing dehydrating agents such as thionyl chloride, polyphosphoric acid, or acetic anhydride. Alternatively, oxidative cyclization of hydrazide-hydrazones, generated from carboxylic acids hydrazides and aldehydes, can be achieved using oxidizing agents like potassium permanganate or bromine in acetic acid. These methods allow for the efficient and scalable synthesis of 1,3,4-oxadiazole derivatives with various functional groups and substitution patterns (A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and oxidative cyclization reactions, 2020).

Scientific Research Applications

Antitumor Activity

Research has highlighted the potential of 1,2,4-oxadiazole derivatives, which include compounds similar to 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine, in antitumor applications. Maftei et al. (2016) explored novel 1,2,4-oxadiazoles and found compound 17 showing significant anti-cancer activity in vitro with a mean IC50 value of 5.66 μM against a panel of 12 cell lines. This study indicates the potential of these compounds in cancer treatment research (Maftei et al., 2016).

Antimicrobial and Antibacterial Properties

Several studies have demonstrated the antimicrobial and antibacterial efficacy of 1,2,4-oxadiazole derivatives. Fuloria et al. (2009) synthesized new oxadiazoles showing significant activity against strains of S. aureus and P. aeruginosa. The para-substituted oxadiazoles enhanced activity (Fuloria et al., 2009). Sindhu et al. (2013) also reported novel 1,3,4-oxadiazoles with significant in vitro antibacterial and antifungal activity against several microbial strains, indicating their potential as antimicrobial agents (Sindhu et al., 2013).

Anti-protozoal Activity

1,2,4-Oxadiazole derivatives have also been explored for their anti-protozoal properties. Dürüst et al. (2012) synthesized novel oxadiazolyl pyrrolo triazole diones and evaluated their in vitro anti-protozoal activity. This highlights the potential use of such compounds in treating protozoal infections (Dürüst et al., 2012).

Cytotoxic Evaluation

Oxadiazole derivatives have been studied for their cytotoxic properties. Adimule et al. (2014) synthesized novel 1,3,4-oxadiazoles containing a thiophene moiety and evaluated their cytotoxicity against various cell lines, providing insights into their potential use in cancer research (Adimule et al., 2014).

Future Directions

The future directions for “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine” and similar compounds could involve further exploration of their potential therapeutic applications, given the prevalence of the 1,2,4-oxadiazole motif in active pharmaceutical ingredients . Additionally, these compounds could be utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name

2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-5-4-7-10-8(12-11-7)6-2-1-3-6/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQGJGMBRAEEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine

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